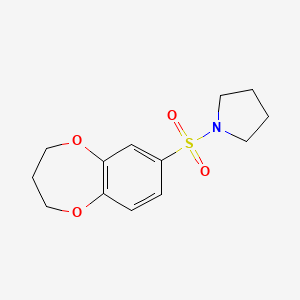

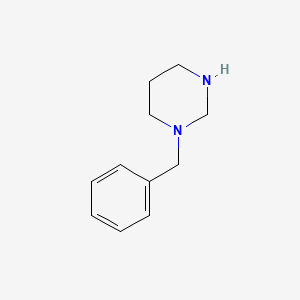

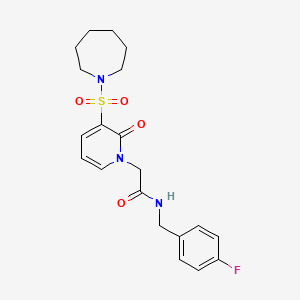

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

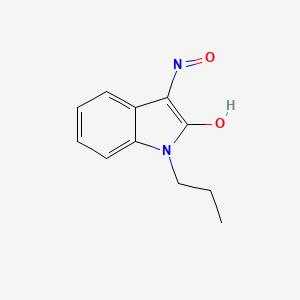

The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin . The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 and is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, has a linear formula of C9H10O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, is a solid or liquid at room temperature . More specific physical and chemical properties of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” is interesting not only from synthetic and structural viewpoints, but also from a pharmacological one . The crystal structure of this compound was determined by the X-ray diffraction method . This analysis revealed a multiple weak-interaction network, which is crucial for understanding the properties of the compound .

Synthesis of Tetrasubstituted Dibenzo-14-crown-4 Derivatives

During the effort to synthesize tetrasubstituted dibenzo-14-crown-4 derivatives, the diethyl ester of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid was also prepared . This process involves the use of “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” as a key intermediate .

Development of Biotransamination Reactions

The compound has been used in the development of biotransamination reactions . Amine transaminases were applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, finding suitable enzymes for accessing both target amine enantiomers in high conversion and enantiomeric excess values .

Stereoselective Synthesis of Chiral Amines

The stereoselective synthesis of chiral amines is an appealing task in modern organic chemistry . In this context, “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” plays a crucial role due to the straightforward conversion of prochiral and racemic ketones into enantiopure amines .

Anti-Cancer Agents Design

The compound has been used in the design of novel anti-cancer agents . The root-mean-square deviation (RMSD) value of the optimum pose was maintained less than 1Å of the related crystal pose, and the crystal structure of 3EFJ was optimized with polar hydrogen atoms and CHARMm force field .

Identification of Species-Selective Inhibitors

The differences in the inhibitor binding site have been explored to design species-selective inhibitors . The compound “1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine” has been used in this research to understand the remarkable activity against the blood and liver stages of P. falciparum .

Safety and Hazards

The safety information for 3,4-dihydro-2H-1,5-benzodioxepin indicates that it has a GHS07 signal word of warning . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to note that safety and hazards can vary between different derivatives of a compound.

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-19(16,14-6-1-2-7-14)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFRZAYKXFPDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)